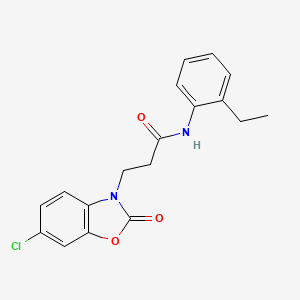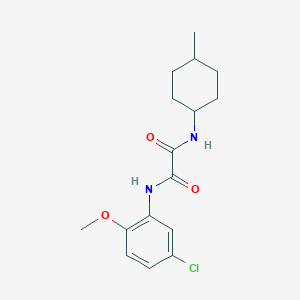![molecular formula C18H17ClN4O2 B4387720 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide](/img/structure/B4387720.png)
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)butanamide involves multi-step chemical processes, starting from base chemicals through to the final product. For example, derivatives of 1,3,4-oxadiazole have been synthesized by reacting 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate, showcasing the complexity and variability in the synthetic routes that might be applicable to our compound of interest (Ge et al., 2014).
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives, closely related to the compound , often exhibits significant optical properties, with structural characterization achieved through IR, (1)H NMR, HRMS, and UV-vis absorption studies (Ge et al., 2011). The structure analysis provides insights into the electron distribution and potential reactivity of the compound.
Chemical Reactions and Properties
Compounds containing the 1,3,4-oxadiazole moiety participate in various chemical reactions, leading to the formation of complex structures. The reactivity often depends on the substitution pattern on the oxadiazole ring and the nature of the substituents, which can influence the compound's optical properties and stability (Şahin et al., 2012).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility, of 1,3,4-oxadiazole derivatives can vary widely based on their molecular structure. These properties are critical in determining the compound's applicability in different scientific and industrial settings.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are key aspects that define the compound's usability. For example, the electron-withdrawing effect of the oxadiazole unit and its impact on the compound's reactivity and stability is an area of interest for researchers (Wang et al., 2006).
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It is known that 1,2,4-oxadiazole derivatives interact with their targets in a way that leads to their biological activity . The specific interactions and resulting changes would depend on the exact nature of the target.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to their biological activity . The specific pathways and downstream effects would depend on the exact nature of the target.
Pharmacokinetics
It is known that 1,2,4-oxadiazole derivatives generally show good hydrolytic and metabolic stability , which could impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antibacterial effects .
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c19-15-8-6-14(7-9-15)18-22-17(25-23-18)5-1-4-16(24)21-12-13-3-2-10-20-11-13/h2-3,6-11H,1,4-5,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCGKPZIKFZYAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4387638.png)

![5-[(benzylamino)sulfonyl]-N-cyclohexyl-2-methylbenzamide](/img/structure/B4387652.png)

![6-methyl-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyridinecarboxamide](/img/structure/B4387672.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7-(2-chlorophenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387680.png)
![1,4-dimethyl-6-nitro-7-[(2-phenylethyl)amino]-1,4-dihydro-2,3-quinoxalinedione](/img/structure/B4387691.png)
![N-benzyl-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4387696.png)
![3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4387704.png)
![1-(3-methoxyphenyl)-2,6,7-trimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4387712.png)

![4-{[(3,5-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4387736.png)

